molecular formula C14H12O B122555 Diphenylacetaldehyde CAS No. 947-91-1

Diphenylacetaldehyde

Cat. No.: B122555
CAS No.: 947-91-1
M. Wt: 196.24 g/mol
InChI Key: HLLGFGBLKOIZOM-UHFFFAOYSA-N
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Description

Diphenylacetaldehyde is an organic compound with the chemical formula C14H12O . It appears as a colorless to pale yellow liquid and is known for its distinctive aromatic odor. This compound is widely used as an intermediate in the synthesis of pharmaceuticals, including anti-cancer drugs and pesticides. Additionally, it serves as a fragrance ingredient and a starting material for various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylacetaldehyde can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the isomerization of 1,2-dihydroxy-1,2-diphenylethane using sulfuric acid, oxalic acid, or acetic anhydride as catalysts .

Chemical Reactions Analysis

Diphenylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Condensation: Catalysts like sulfuric acid or boron trifluoride etherate are used in condensation reactions.

Major Products:

Scientific Research Applications

Diphenylacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylacetaldehyde involves its reactivity as an aldehyde. Aldehydes are known to participate in various chemical reactions due to the presence of the carbonyl group. This group can undergo nucleophilic addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Diphenylacetaldehyde can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its aromatic nature also makes it valuable in the fragrance industry .

Properties

IUPAC Name

2,2-diphenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLGFGBLKOIZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241575
Record name Acetaldehyde, diphenyl-
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

947-91-1
Record name Diphenylacetaldehyde
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Record name Diphenylacetaldehyde
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Record name DIPHENYLACETALDEHYDE
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Record name Acetaldehyde, diphenyl-
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Record name Diphenylacetaldehyde
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Record name Diphenylacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Diphenylacetaldehyde has the molecular formula C14H12O and a molecular weight of 196.25 g/mol.

A: Yes, several studies report spectroscopic data for this compound. For instance, one study used 1H NMR spectroscopy to analyze the products of a reaction involving this compound and styrene. Another study utilized infrared spectroscopy and mass spectrometry to identify benzophenone, a product formed from the reaction of this compound with microperoxidase-9/CTAB.

A: Titanocene enolates derived from this compound, particularly those with bulky substituents on the C-C double bond, exhibit exceptional stability towards hydrolysis. This stability is attributed to the steric shielding provided by the bulky groups.

A: Yes, this compound can be generated from the rearrangement of trans-stilbene oxide using catalysts like methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). This rearrangement reaction can produce this compound as the desired product, alongside byproducts like the Tischenko product.

A: Yes, this compound serves as a starting material for various organic reactions. For instance, it can react with pyrrole to synthesize 5,10,15,20-tetrakis(diphenylmethyl)porphyrin, a nonplanar porphyrin.

A: Yes, density functional theory (DFT) calculations were employed to study the structural and electronic properties of isomeric diphenylethenyl-disubstituted dimethoxycarbazoles derived from this compound. These calculations provided insights into the molecular geometry, electronic transitions, and charge transport characteristics of these compounds.

A: The position of diphenylethenyl and methoxy substituents on the carbazole core significantly affects the aggregation behavior of this compound-derived compounds. For instance, the isomer with diphenylethenyl groups at C-3 and C-6 positions and methoxy groups at C-2 and C-7 positions exhibited aggregation-induced emission (AIE), while its counterpart with diphenylethenyl groups at C-2 and C-7 positions and methoxy groups at C-3 and C-6 positions displayed aggregation-caused quenching (ACQ).

A: Increasing the steric hindrance around the C-C double bond of this compound-derived titanocene enolates significantly enhances their resistance to hydrolysis. This observation highlights the importance of steric shielding in influencing the stability of these compounds.

A: this compound-generated excited states have been shown to promote damage to isolated rat liver mitochondrial DNA, phospholipids, and proteins.

A: Giuseppe Cilento's work significantly advanced the understanding of this compound's reactivity, particularly its enzymatic oxidation. His research demonstrated that horseradish peroxidase and other hemeproteins catalyze the aerobic oxidation of this compound, generating benzophenone in its triplet state. This finding contributed to a broader understanding of enzymatically generated excited states and their potential roles in biological processes.

A: UV spectroscopy is employed to investigate the kinetics of hydrolysis of this compound-derived titanocene enolates in various solvent mixtures. The pseudo-first-order rate constants are determined to assess their stability under different conditions.

A: Yes, triphenylamine-based enamines synthesized from this compound present themselves as promising alternatives to spiro-OMeTAD in perovskite solar cells. These new materials exhibit high hole mobility, exceeding that of spiro-OMeTAD at comparable electric fields, and have demonstrated promising performance in perovskite solar cells.

A: this compound oxime shows low solubility in common organic solvents such as hexane and dichloromethane. This property makes it easy to isolate as a white solid by simply washing the crude compound with a mixture of these solvents.

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